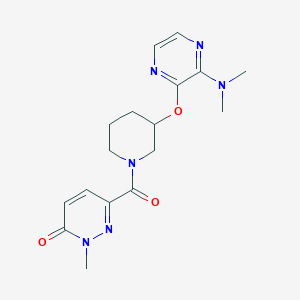

![molecular formula C12H17BO3 B2932360 3-[(Cyclopentyloxy)methyl]phenylboronic acid CAS No. 1334218-46-0](/img/structure/B2932360.png)

3-[(Cyclopentyloxy)methyl]phenylboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-[(Cyclopentyloxy)methyl]phenylboronic acid” is a boronic acid derivative. Boronic acids are mild Lewis acids which are generally stable and easy to handle, making them important to organic synthesis . This compound has a molecular formula of C12H17BO3 and a molecular weight of 220.07 .

Molecular Structure Analysis

The molecular structure of “3-[(Cyclopentyloxy)methyl]phenylboronic acid” consists of a phenyl ring attached to a boronic acid group via a methylene (CH2) linker. The boronic acid group is also attached to a cyclopentyl ring via an ether linkage .Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

3-[(Cyclopentyloxy)methyl]phenylboronic acid: is a valuable reagent in Suzuki-Miyaura cross-coupling reactions . This reaction is a pivotal method for forming carbon-carbon bonds, widely used in the synthesis of pharmaceuticals, agrochemicals, and organic materials. The boronic acid acts as a nucleophilic partner, coupling with an electrophilic halide in the presence of a palladium catalyst to form biaryl compounds. Its unique structure may provide steric and electronic effects that can be leveraged to synthesize complex molecular architectures.

Derivatization Agent in GC-MS Analysis

In analytical chemistry, 3-[(Cyclopentyloxy)methyl]phenylboronic acid can serve as a derivatization agent. It’s particularly useful in gas chromatography-mass spectrometry (GC-MS) for the detection of small organic molecules . Derivatization enhances the volatility and detectability of analytes, and in this context, the compound could potentially improve the sensitivity and selectivity of the GC-MS analysis of fatty acid esters and other challenging analytes.

Solubility Enhancement in Organic Synthesis

The solubility of boronic acids in organic solvents is crucial for their reactivity and handling in synthetic applications3-[(Cyclopentyloxy)methyl]phenylboronic acid may exhibit unique solubility properties that can be exploited in organic synthesis, particularly in reactions where solubility is a limiting factor .

Molecular Recognition

Phenylboronic acids can form reversible covalent complexes with diols and are used in molecular recognition systems3-[(Cyclopentyloxy)methyl]phenylboronic acid could be employed in the design of sensors or delivery systems that target molecules with diol groups, such as sugars or glycoproteins .

Material Engineering

In material science, boronic acids are used to modify surfaces and create functional materials3-[(Cyclopentyloxy)methyl]phenylboronic acid could be utilized to introduce boronic acid functionalities onto various substrates, leading to materials with specific binding properties or reactivity .

Biological Activity

Boronic acids have been explored for their biological activity, including as enzyme inhibitors or potential therapeutics. The specific structure of 3-[(Cyclopentyloxy)methyl]phenylboronic acid might confer unique biological properties that could be harnessed in the development of new drugs or biochemical tools .

properties

IUPAC Name |

[3-(cyclopentyloxymethyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BO3/c14-13(15)11-5-3-4-10(8-11)9-16-12-6-1-2-7-12/h3-5,8,12,14-15H,1-2,6-7,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLTSCTYIORFBFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)COC2CCCC2)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(Cyclopentyloxy)methyl]phenylboronic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

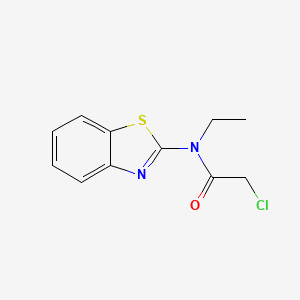

![3-methyl-7-((2-(4-nitrophenyl)-2-oxoethyl)thio)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2932277.png)

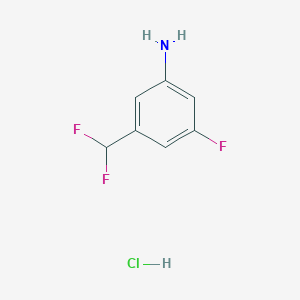

![N-[(6Z)-6-[(dimethylamino)methylidene]-7-oxo-2H,5H,6H,7H-indeno[5,6-d][1,3]dioxol-5-yl]-2,2,2-trifluoroacetamide](/img/structure/B2932281.png)

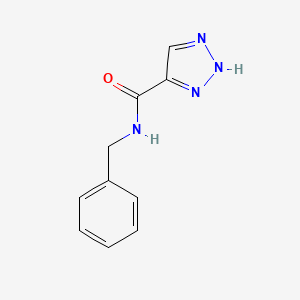

![1-(3-chlorobenzyl)-2-(isopropylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2932283.png)

![2-(2-chlorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide](/img/structure/B2932287.png)

![3-[[(3-oxo-4H-1,4-benzoxazin-7-yl)amino]methyl]-N-pyridin-3-ylbenzamide](/img/structure/B2932288.png)

![2,5-difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2932291.png)

![4-[Acetyl(2-thienylsulfonyl)amino]phenyl acetate](/img/structure/B2932294.png)

![4-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)benzenesulfonamide](/img/structure/B2932297.png)

![Methyl[(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)methyl]amine](/img/structure/B2932299.png)

![N-{3-[1-(phenylsulfonyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2932300.png)